Cas no 737777-41-2 (Benzenamine, 4-(3,4-dimethyl-1-piperazinyl)-)

Benzenamine, 4-(3,4-dimethyl-1-piperazinyl)- structure
737777-41-2 structure
Product Name:Benzenamine, 4-(3,4-dimethyl-1-piperazinyl)-
CAS No:737777-41-2
MF:C12H19N3
MW:205.299362421036
CID:1762286
PubChem ID:18521846
Update Time:2025-04-21

Benzenamine, 4-(3,4-dimethyl-1-piperazinyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-(3,4-dimethyl-1-piperazinyl)-
    • 4-(3,4-dimethylpiperazin-1-yl)phenylamine
    • 4-(3,4-dimethylpiperazin-1-yl)aniline
    • F3307-0027
    • 4-(3,4-Dimethyl-piperazin-1-yl)-phenylamine
    • OCGBBJFKEQEASN-UHFFFAOYSA-N
    • DB-304974
    • AKOS006037177
    • 737777-41-2
    • SCHEMBL1814699
    • VU0609696-1
    • Inchi: 1S/C12H19N3/c1-10-9-15(8-7-14(10)2)12-5-3-11(13)4-6-12/h3-6,10H,7-9,13H2,1-2H3
    • InChI Key: OCGBBJFKEQEASN-UHFFFAOYSA-N
    • SMILES: N1(C)CCN(C2C=CC(=CC=2)N)CC1C

Computed Properties

  • Exact Mass: 205.157897619g/mol
  • Monoisotopic Mass: 205.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 32.5Ų
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